Propanal, 2-[(phenylmethoxy)methoxy]-, (2R)-
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Overview
Description
Propanal, 2-[(phenylmethoxy)methoxy]-, (2R)-: is an organic compound with the molecular formula C11H14O3 It is a derivative of propanal, where the hydrogen atoms on the second carbon are replaced by a phenylmethoxy and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: Propanal, 2-[(phenylmethoxy)methoxy]-, (2R)- can be synthesized through several organic synthesis methods. One common approach involves the oxidation of a precursor alcohol. For instance, the synthesis can start with the preparation of 2-(phenylmethoxy)propan-1-ol, which is then oxidized to form the desired aldehyde . Another method involves esterification reactions under suitable conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, it is likely that large-scale synthesis would follow similar routes as laboratory methods, with optimizations for yield and purity. Industrial production would also involve stringent safety protocols to handle the reagents and intermediates involved .
Chemical Reactions Analysis
Types of Reactions: Propanal, 2-[(phenylmethoxy)methoxy]-, (2R)- undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde can be reduced to form the corresponding alcohol.
Substitution: The methoxy and phenylmethoxy groups can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminium hydride (LiAlH4) are typically used.
Substitution: Reagents like sodium methoxide (NaOMe) or other nucleophiles can be used for substitution reactions.
Major Products:
Oxidation: Formation of 2-[(phenylmethoxy)methoxy]propanoic acid.
Reduction: Formation of 2-[(phenylmethoxy)methoxy]propan-1-ol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Propanal, 2-[(phenylmethoxy)methoxy]-, (2R)- is used as an intermediate in organic synthesis. Its unique structure allows for the formation of complex molecules, making it valuable in the synthesis of pharmaceuticals and other organic compounds .
Biology and Medicine: In biological research, this compound can be used to study enzyme interactions and metabolic pathways involving aldehydes. Its derivatives may have potential therapeutic applications, although specific uses in medicine are still under investigation .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and as a building block for more complex molecules. Its reactivity makes it suitable for various chemical processes .
Mechanism of Action
The mechanism of action of Propanal, 2-[(phenylmethoxy)methoxy]-, (2R)- involves its interaction with various molecular targets. As an aldehyde, it can form Schiff bases with amines, which are important in many biochemical processes. The phenylmethoxy and methoxy groups can also influence its reactivity and interactions with other molecules .
Comparison with Similar Compounds
Propanal, 2-(phenylmethoxy)-: This compound lacks the additional methoxy group, making it less reactive in certain substitution reactions.
Propanal, 2-(methoxy)-:
Uniqueness: Propanal, 2-[(phenylmethoxy)methoxy]-, (2R)- is unique due to the presence of both phenylmethoxy and methoxy groups, which enhance its reactivity and versatility in chemical synthesis. This dual substitution allows for a broader range of chemical reactions and applications compared to its simpler analogs .
Properties
CAS No. |
159572-27-7 |
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Molecular Formula |
C11H14O3 |
Molecular Weight |
194.23 g/mol |
IUPAC Name |
(2R)-2-(phenylmethoxymethoxy)propanal |
InChI |
InChI=1S/C11H14O3/c1-10(7-12)14-9-13-8-11-5-3-2-4-6-11/h2-7,10H,8-9H2,1H3/t10-/m1/s1 |
InChI Key |
HOLIWIAOUNQYRC-SNVBAGLBSA-N |
Isomeric SMILES |
C[C@H](C=O)OCOCC1=CC=CC=C1 |
Canonical SMILES |
CC(C=O)OCOCC1=CC=CC=C1 |
Origin of Product |
United States |
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